2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H19FN4OS and its molecular weight is 394.47. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds with the thiazolo[3,2-b][1,2,4]triazol structure have shown promising anticancer activity. Specifically, 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones and their amides were synthesized and displayed potent anticancer properties against various human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. These compounds were characterized with higher potency in their ylidene forms compared to the respective amides (Lesyk et al., 2007).
Antimicrobial and Antifungal Activity
The structural motif of thiazolo[3,2-b][1,2,4]triazol also demonstrates significant antimicrobial and antifungal effects. A variety of synthesized derivatives have been evaluated for their in vitro antibacterial and antifungal activity against a range of microorganisms, with several compounds showing potent activity (Lobo et al., 2010), (Bărbuceanu et al., 2015). Additionally, some triazole-oxadiazole compounds with this structure have shown strong antifungal activity against various Candida species, with certain compounds demonstrating apoptotic effects on these fungi (Çavușoğlu et al., 2018).
Anti-Inflammatory Activity
Studies on derivatives of thiazolo[3,2-b][1,2,4]triazol have also highlighted their anti-inflammatory potential. For instance, 4-thiazolidinone derivatives synthesized from 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides showed significant anti-exudative activity, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) (Golota et al., 2015).
Mechanism of Action
Mode of Action
It is synthesized through a visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones with 3-mercapto[1,2,4]triazoles .
Biochemical Pathways
The compound is part of the thiazolo[3,2-b][1,2,4]triazole system, which is an important class of heterocyclic compounds . These compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticidal, antifungal, antioxidant, antihelmintic, and anti-HIV properties .
Action Environment
The synthesis of the compound is reported to be performed under eco-friendly conditions , suggesting that environmental factors may play a role in its synthesis and potentially its action.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-14-3-2-4-16(11-14)20-24-21-26(25-20)18(13-28-21)9-10-23-19(27)12-15-5-7-17(22)8-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIUIZSJVQWODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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